Head-to-Head Clinical Outcomes: Ticagrelor vs. Clopidogrel in Acute Coronary Syndromes (PLATO Trial)
In the pivotal PLATO trial (n=18,624), ticagrelor demonstrated a statistically significant reduction in the primary composite endpoint of cardiovascular death, myocardial infarction, or stroke compared to clopidogrel, without an increase in overall major bleeding. The benefit was driven primarily by reductions in cardiovascular mortality and myocardial infarction [1].
| Evidence Dimension | Composite Endpoint (CV Death, MI, Stroke) at 12 months |
|---|---|
| Target Compound Data | 9.8% event rate |
| Comparator Or Baseline | Clopidogrel: 11.7% event rate |
| Quantified Difference | Absolute Risk Reduction (ARR) 1.9%; Hazard Ratio (HR) 0.84 (95% CI, 0.77–0.92); p<0.001 |
| Conditions | Phase III randomized controlled trial (PLATO) in patients with acute coronary syndromes (ACS) receiving aspirin. |
Why This Matters
This data provides high-strength, registration-grade evidence that ticagrelor offers a clinically meaningful reduction in major adverse cardiovascular events compared to clopidogrel, making it the preferred compound for studies aiming to maximize ischemic benefit.
- [1] Wallentin L, Becker RC, Budaj A, et al. Ticagrelor versus clopidogrel in patients with acute coronary syndromes. N Engl J Med. 2009;361(11):1045-57. View Source
